(R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane
CAS No.: 57044-24-3
Cat. No.: VC21078583
Molecular Formula: C6H11ClO2
Molecular Weight: 150.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57044-24-3 |
|---|---|
| Molecular Formula | C6H11ClO2 |
| Molecular Weight | 150.6 g/mol |
| IUPAC Name | (4R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 |
| Standard InChI Key | BNPOTXLWPZOESZ-YFKPBYRVSA-N |
| Isomeric SMILES | CC1(OC[C@@H](O1)CCl)C |
| SMILES | CC1(OCC(O1)CCl)C |
| Canonical SMILES | CC1(OCC(O1)CCl)C |
Introduction
Basic Chemical Information and Structure
Chemical Identification Data
(R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is a chiral organic compound characterized by its unique structure and stereochemical properties. The compound features a five-membered dioxolane ring with a chloromethyl group at the 4-position and two methyl groups at the 2-position, creating the specific (R) configuration that contributes to its optical activity and unique chemical behavior.
| Property | Value |
|---|---|
| CAS Number | 57044-24-3 |
| Molecular Formula | C₆H₁₁ClO₂ |
| Molecular Weight | 150.60 g/mol |
| IUPAC Name | (4R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane |
| InChI | InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 |
| InChI Key | BNPOTXLWPZOESZ-YFKPBYRVSA-N |
| Canonical SMILES | CC1(C)OCC(CCl)O1 |
The compound is also known by several synonyms, including R-Chloropropanediol acetonide, (R)-3-Chloro-1,2-propanediol acetonide, and (R)-2,2-Dimethyl-4-Chloromethyl-1,3-Dioxolane . It has been identified as "Ceftobiprole Impurity 15" in some pharmaceutical contexts, indicating its relevance in antibiotic production processes .
Physical Properties
Understanding the physical properties of (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is essential for its proper handling, storage, and application in various chemical processes.
| Property | Value |
|---|---|
| Physical State | Colorless to almost colorless liquid |
| Boiling Point | 63°C at 37 mm Hg |
| Density | 1.103 g/mL at 25°C |
| Optical Activity | [α]24/D +42.1° (neat) |
| Specific Rotation | +40-48° (neat) |
| Flash Point | 123°F (51°C) |
The compound's optical activity is a critical characteristic, with a specific rotation of approximately +42.1° when measured neat . This property is particularly important for applications in asymmetric synthesis and chiral separation technologies. The relatively high boiling point and moderate flash point indicate that special handling precautions are necessary when working with this compound, particularly regarding fire safety measures.
Synthesis and Production Methods
Laboratory Synthesis Routes
Several synthetic routes have been developed for the preparation of (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane, with different approaches depending on the available starting materials and desired scale.
One common method involves the reaction of (R)-epichlorohydrin with acetone, catalyzed by boron trifluoride etherate. This reaction forms the dioxolane ring while preserving the stereochemical integrity of the starting material. The reaction proceeds through the opening of the epoxide ring, followed by cyclization with acetone to form the dioxolane structure .
Another approach involves the protection of (R)-3-chloro-1,2-propanediol with acetone under acidic conditions. This method is particularly useful when starting from readily available chiral precursors and can be optimized to provide high yields and stereochemical purity .
Thermochemistry data from the National Institute of Standards and Technology (NIST) indicates that the reaction of acetone (C₃H₆O) with C₃H₇ClO₂ to form C₆H₁₁ClO₂ (the target compound) and water has a ΔrH° of -12 kJ/mol in the liquid phase, suggesting a thermodynamically favorable process .
Industrial Production Considerations
On an industrial scale, the production of (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane employs strategies to enhance efficiency, yield, and purity while maintaining economic viability.
Industrial synthesis typically involves continuous flow processes rather than batch reactions, allowing for better control of reaction parameters and improved consistency in product quality. The use of automated reactors with precise control of temperature, pressure, and reactant concentrations is crucial for achieving high purity and yield while minimizing waste generation .
Quality control measures focus on ensuring stereochemical purity, as the optical activity of the compound is essential for many of its applications. Techniques such as polarimetry, chiral chromatography, and NMR spectroscopy with chiral shift reagents are commonly employed to verify the enantiomeric purity of the final product.
Chemical Reactivity and Transformations
Key Reaction Patterns
The chemical reactivity of (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is dominated by its functional groups, particularly the reactive chloromethyl moiety and the stable dioxolane ring. These structural features enable a range of transformations that make the compound valuable in organic synthesis.
The chloromethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, alcohols, and carboxylates. These reactions typically proceed via an SN2 mechanism, resulting in inversion of configuration at the reaction center if it is stereogenic .
The dioxolane ring acts as a protecting group for the underlying 1,2-diol functionality. Under controlled acidic conditions, the ring can be hydrolyzed to reveal the diol, making this compound useful in multistep synthesis where temporary protection of hydroxyl groups is required.
The compound can also undergo oxidation reactions to form aldehydes or carboxylic acids, and reduction reactions to remove or modify the chloromethyl group, expanding its utility in diverse synthetic pathways.
Stereochemical Considerations
The stereochemistry of (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane plays a crucial role in its reactions and applications. The (R) configuration at the 4-position of the dioxolane ring is maintained in many transformations, allowing for stereocontrolled synthesis of complex molecules.
In nucleophilic substitution reactions at the chloromethyl group, the stereochemical outcome depends on the mechanism. SN2 reactions result in inversion of configuration, while SN1 reactions may lead to racemization or partial racemization depending on the reaction conditions.
The compound's ability to transfer its stereochemical information to newly formed stereogenic centers makes it valuable as a chiral auxiliary in asymmetric synthesis, enabling the creation of enantiomerically enriched compounds with precisely defined three-dimensional structures.
Applications in Chemical Research and Industry
Pharmaceutical Synthesis Applications
(R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane serves as a versatile intermediate in the synthesis of various fine chemicals, particularly in the pharmaceutical industry. Its well-defined stereochemistry and reactive functional groups make it an ideal building block for complex molecular architectures.
The compound is used to create complex molecules with specific biological activities, where its chiral nature helps in developing enantiomerically pure pharmaceuticals. This is crucial because different enantiomers of a drug can exhibit vastly different pharmacological properties, efficacies, and safety profiles .
In the synthesis of chiral drugs, this compound helps establish the correct stereochemistry at key positions, influencing how the drug interacts with biological targets such as enzymes and receptors. Its role as "Ceftobiprole Impurity 15" indicates its relevance in antibiotic production processes, highlighting its significance in pharmaceutical quality control and manufacturing .
Agricultural Chemical Development
In agricultural chemistry, (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane contributes to the formulation of effective agrochemicals. It enhances the efficacy of pesticides and herbicides, which helps in improving crop yields and protecting plants from pests and diseases .
The compound's ability to serve as a building block for complex molecules with specific activities makes it valuable in developing targeted agricultural chemicals with improved performance characteristics and environmental profiles. By incorporating chiral elements into agrochemical structures, formulators can create products with enhanced binding to target sites while reducing off-target effects.
Modern agricultural research focuses on developing compounds with increased specificity and reduced environmental impact, areas where chiral building blocks like (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane can make significant contributions.
Polymer Chemistry and Materials Science
(R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is used in the production of specialty polymers, contributing to materials with unique properties such as improved durability and resistance to environmental factors . The compound can be incorporated into polymer structures either as a monomer or as a modifier for existing polymer systems.
| Hazard Information | Details |
|---|---|
| Hazard Symbols (GHS) | GHS02, GHS05 |
| Signal Word | Danger |
| Hazard Statements | H226-H318 (Flammable liquid and vapor; Causes serious eye damage) |
| Precautionary Statements | P280-P305+P351+P338 |
| Risk Statements | 10-41 |
| Safety Statements | 16-26-36 |
| RIDADR | UN 1993 3/PG 3 |
| WGK Germany | 3 |
| Hazard Class | 3 |
| Packing Group | III |
The compound is classified as a flammable liquid (Hazard Class 3) with a flash point of 51°C, indicating that it can form ignitable vapors at relatively low temperatures . It also poses a risk of serious eye damage, necessitating appropriate eye protection during handling.
The WGK (Wassergefährdungsklasse) rating of 3 from Germany indicates a high hazard to water bodies, suggesting that special care must be taken to prevent environmental contamination during use, storage, and disposal .
Recent Research Developments
Advances in Synthetic Applications
Recent research has expanded the utility of (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane in various synthetic applications, particularly in the development of complex pharmaceutical compounds.
One significant advancement involves the use of this compound as a protected form of the 1,2-diol moiety in the synthesis of (S)-3-aminopropane-1,2-diol. In this synthetic pathway, the dioxolane protection allows for selective modifications at the chloromethyl group without affecting the sensitive diol functionality. The reaction sequence typically involves azidation of the chloromethyl group followed by reduction to obtain the amino derivative, with subsequent deprotection revealing the desired diol structure .
Researchers have also explored the compound's potential in the synthesis of phosphoglycerides and other complex lipids, where the chiral dioxolane serves as a key structural element in establishing the correct stereochemistry of these biologically important molecules.
Emerging Applications in Materials Science
The field of materials science has seen growing interest in the applications of (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane for developing advanced functional materials with unique properties.
Recent studies have investigated its incorporation into biodegradable polymers, where the compound's structure can influence degradation rates and mechanical properties. The chiral nature of the compound can also affect the three-dimensional organization of polymer chains, potentially leading to materials with novel optical, thermal, or mechanical characteristics.
In the development of smart materials and drug delivery systems, the compound's reactivity allows for the attachment of various functional groups, enabling the creation of stimuli-responsive polymers that can change their properties in response to environmental cues such as pH, temperature, or light.
Comparative Studies with Related Compounds
Comparative studies between (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane and related compounds have provided valuable insights into structure-activity relationships and reactivity patterns.
Research comparing the (R) and (S) enantiomers of 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane has revealed differences in their reactivity and effectiveness as chiral auxiliaries in various synthetic transformations. These studies highlight the importance of stereochemical matching between the auxiliary and the substrate for achieving high levels of stereoselectivity.
Investigations comparing 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane with other protected forms of chiral 1,2-diols, such as benzylidene acetals and silyl ethers, have demonstrated the unique balance of stability and reactivity offered by the dioxolane structure, making it particularly suitable for certain synthetic applications.
Future Perspectives and Challenges
Technical Challenges and Solutions
Despite its utility, several technical challenges remain in the production and application of (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane that will need to be addressed through continued research and development.
One significant challenge is the cost-effective, large-scale production of the enantiomerically pure compound. Current synthetic methods often rely on expensive chiral starting materials or catalysts. Research into biocatalytic approaches using enzymes or whole-cell systems could potentially provide more sustainable and economical routes to this valuable chiral building block.
The compound's reactivity, while useful for many applications, can also present challenges in terms of stability during storage and handling. Development of stabilized formulations or derivatives that retain the desired reactivity while improving shelf life could enhance its practical utility in various applications.
Environmental concerns related to the compound's water hazard classification (WGK 3) highlight the need for improved handling practices and potentially the development of less environmentally hazardous alternatives that maintain similar synthetic utility. Green chemistry approaches that reduce or eliminate the use of hazardous substances in the synthesis and application of this compound represent an important area for future research.
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